

Pregnanetriol Levels: A Comparative Analysis in Healthy vs. Diseased Cohorts

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Compound of Interest

Compound Name: *Pregnanetriol*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Pregnanetriol** Levels as a Biomarker in Congenital Adrenal Hyperplasia.

This guide provides a comprehensive comparison of **pregnanetriol** levels in healthy individuals versus patient cohorts with Congenital Adrenal Hyperplasia (CAH), a group of autosomal recessive disorders affecting adrenal steroidogenesis.[1] **Pregnanetriol**, a metabolite of 17-hydroxyprogesterone (17-OHP), serves as a crucial biomarker for diagnosing and monitoring CAH, particularly the most common form, 21-hydroxylase deficiency.[2][3] In this deficiency, the enzymatic block leads to an accumulation of 17-OHP, which is subsequently metabolized to **pregnanetriol**, resulting in elevated levels in both urine and plasma.[2] This document summarizes quantitative data, details experimental protocols for measurement, and provides visual aids to understand the underlying biochemical pathways and analytical workflows.

Quantitative Comparison of Pregnanetriol Levels

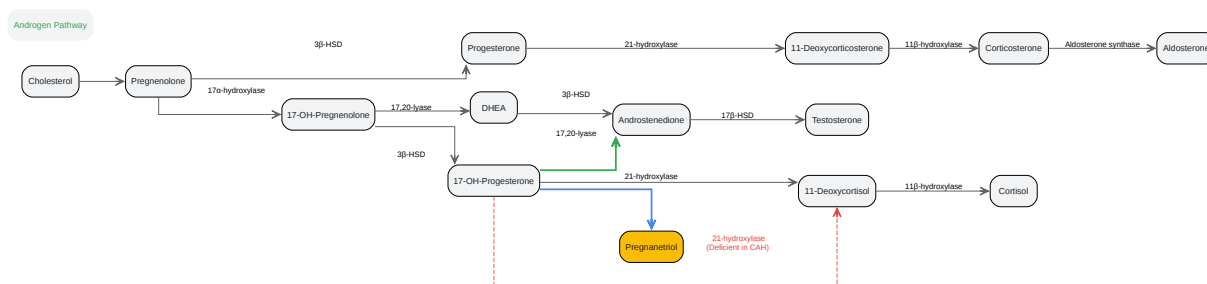
The following table summarizes urinary **pregnanetriol** levels in healthy individuals and patients with 21-hydroxylase deficiency. The data highlights the significant elevation of **pregnanetriol** in affected individuals, making it a reliable diagnostic marker.

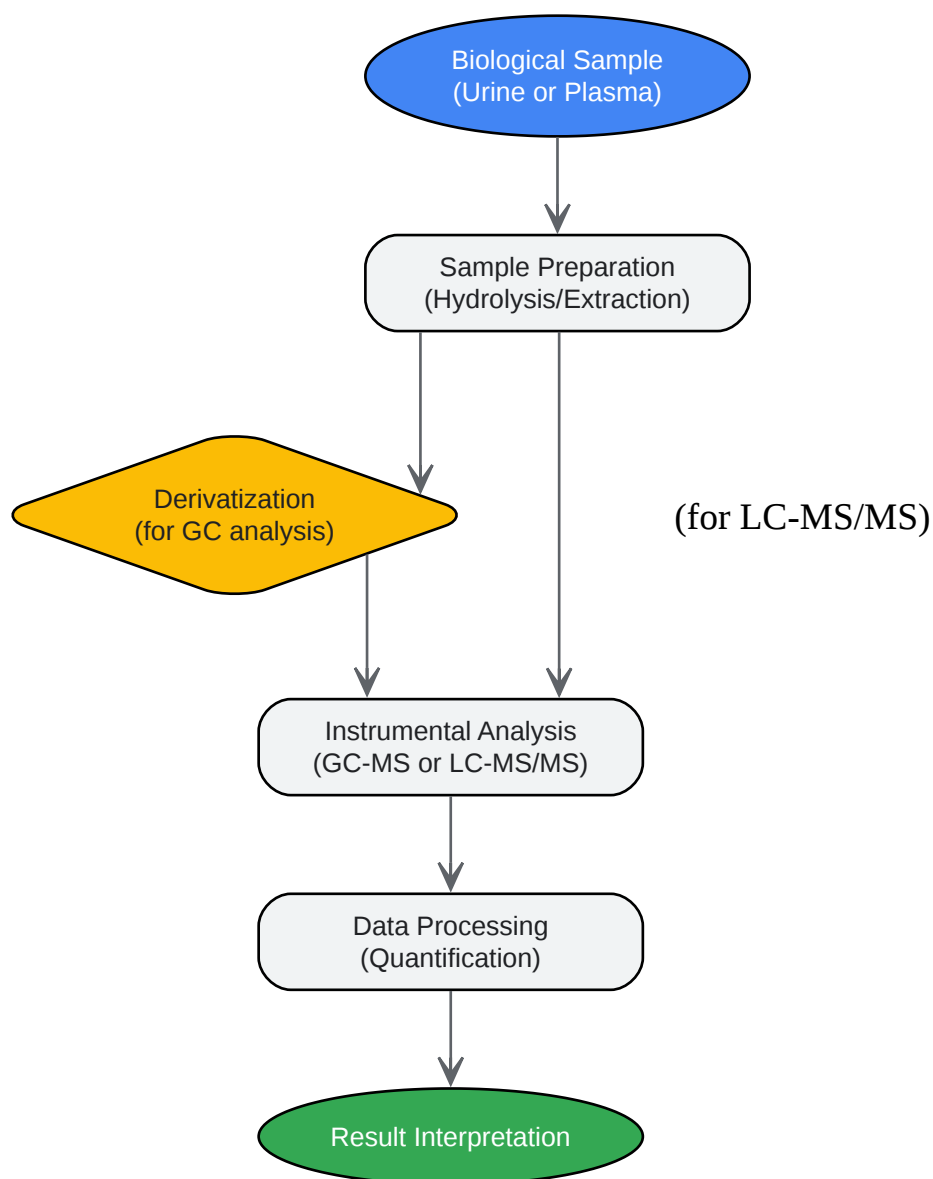
Cohort	Matrix	Analyte	Mean ± SD	Range	No. of Subjects (N)	Citation
Healthy Adults	24-hour Urine	Pregnanetriol	-	0.13 - 1.0 mg/day	-	[2]
Healthy Adults	24-hour Urine	5-Pregnanetriol	-	0.6 - 2.5 µmol/24 hr	-	[4]
21-Hydroxylase Deficiency (Treated)	First Morning Urine	Pregnanetriol	-	0.10 - 56.1 mg/gCr	25	[5]
21-Hydroxylase Deficiency (Poor Control)	24-hour Urine	Pregnanetriol	-	5.35 - 8.37 mg/m ² /day	72 samples	[6]
21-Hydroxylase Deficiency (Good Control)	24-hour Urine	Pregnanetriol	-	1.23 - 2.09 mg/m ² /day	116 samples	[6]
21-Hydroxylase Deficiency (Excessive Treatment)	24-hour Urine	Pregnanetriol	-	0.03 - 1.25 mg/m ² /day	26 samples	[6]

Note: Data presented as Mean \pm Standard Deviation (SD) where available. Ranges are provided to show the spread of observed values. The lack of consistent reporting of mean, SD, and N across studies is a limitation in the current literature.

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the enzymatic step catalyzed by 21-hydroxylase. In CAH due to 21-hydroxylase deficiency, this step is impaired, leading to the accumulation of precursor steroids, including 17-hydroxyprogesterone, and their subsequent diversion towards androgen synthesis and the formation of **pregnanetriol**.





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